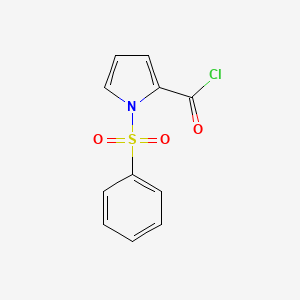

1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride

説明

Contextualization within Acyl Halide Chemistry

Acyl halides, characterized by the functional group -COX (where X is a halogen), are among the most reactive derivatives of carboxylic acids. Their high electrophilicity at the carbonyl carbon makes them excellent acylating agents, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions. This reactivity is central to the formation of esters, amides, and ketones, respectively.

The reactivity of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride is a direct extension of this fundamental principle. The presence of the chlorine atom, an excellent leaving group, renders the carbonyl carbon highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its application in synthetic chemistry, enabling the introduction of the 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl moiety into various molecules.

Significance of Pyrrole (B145914) Scaffolds in Synthetic Chemistry

Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural products synthesis. cdnsciencepub.comcdnsciencepub.com Its structural motif is found in a vast array of biologically active compounds, including heme, chlorophyll, and numerous pharmaceuticals. The pyrrole ring system can engage in various intermolecular interactions, contributing to the binding of molecules to biological targets. cdnsciencepub.com Consequently, the development of synthetic methods to functionalize the pyrrole ring is of paramount importance.

The incorporation of a carbonyl group at the 2-position of the pyrrole ring, as seen in 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride, provides a convenient handle for further molecular elaboration, allowing for the construction of diverse and potentially bioactive pyrrole derivatives.

Research Trajectory of 1-(Phenylsulfonyl)pyrrole (B93442) Derivatives

The synthetic utility of pyrrole and its derivatives has been significantly enhanced by the use of protecting groups on the nitrogen atom. The phenylsulfonyl group, in particular, has proven to be a valuable N-protecting group. It serves a dual purpose: it deactivates the pyrrole ring towards polymerization and other unwanted side reactions, and it influences the regioselectivity of electrophilic substitution reactions. researchgate.net

Early research on the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole demonstrated that the reaction generally favors substitution at the 3-position. cdnsciencepub.com However, subsequent studies revealed that the choice of acylating agent and Lewis acid catalyst can dramatically alter this regioselectivity. A pivotal discovery in this area was the finding that the aluminum chloride (AlCl₃)-catalyzed reaction of 1-(phenylsulfonyl)pyrrole with oxalyl chloride leads to the formation of 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride, thus providing a direct route to this 2-substituted derivative. researchgate.net This finding opened up new avenues for the synthesis of specifically functionalized pyrroles.

Further research has solidified the role of 1-(phenylsulfonyl)pyrrole derivatives in organic synthesis. For instance, these derivatives have been utilized in the synthesis of positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu₄), highlighting their importance in medicinal chemistry. nih.gov The synthesis of N-(1-((3,4-dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide, a potent mGlu₄ modulator, involves the acylation of an aminopyrrole derivative with a substituted benzenesulfonyl chloride, showcasing the continued relevance of this class of compounds. nih.gov

Below is a data table summarizing key compounds and their synthetic relevance as discussed:

| Compound Name | Role in Synthesis |

| 1-(Phenylsulfonyl)pyrrole | Starting material for the synthesis of various functionalized pyrroles. |

| Oxalyl chloride | Acylating agent used in the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride. |

| Aluminum chloride | Lewis acid catalyst that directs the acylation of 1-(phenylsulfonyl)pyrrole to the 2-position. |

| 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride | The title compound, a versatile intermediate for introducing the 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl moiety. |

| N-(1-((3,4-dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide | A positive allosteric modulator of mGlu₄, synthesized using a derivative of the title compound's precursor. |

The research into 1-(phenylsulfonyl)pyrrole derivatives continues to evolve, with ongoing efforts to explore their reactivity and expand their applications in the synthesis of novel and functional molecules.

Structure

3D Structure

特性

IUPAC Name |

1-(benzenesulfonyl)pyrrole-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQISGECDDWFBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901235043 | |

| Record name | 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86688-94-0 | |

| Record name | 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86688-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylsulfonyl 1h Pyrrole 2 Carbonyl Chloride and Its Precursors

Classical and Contemporary Synthesis of Pyrrole-2-Carboxylic Acid Derivatives

Pyrrole-2-carboxylic acid is the foundational precursor to the title compound. Its synthesis has been approached through various methods, ranging from classical organic reactions to modern, sustainable protocols that utilize biomass-derived feedstocks.

Carboxylic Acid Precursors

The formation of the pyrrole-2-carboxylic acid structure can be achieved from a diverse range of starting materials. Classical approaches often begin with the pyrrole (B145914) ring itself, while contemporary methods have focused on building the heterocyclic system from acyclic or alternative cyclic precursors, often with an emphasis on sustainability.

One modern approach involves the reaction of D-glucosamine, derived from chitin, with pyruvic acid. researchgate.net This method represents a significant advancement in utilizing renewable biomass to produce valuable chemical building blocks. Under optimized conditions, this reaction can yield pyrrole-2-carboxylic acid in significant quantities. researchgate.net Another sustainable strategy employs 3-hydroxy-2-pyrones, which can react with primary amines to form N-substituted pyrrole carboxylic acid derivatives. acs.org These pyrones act as masked 1,4-dicarbonyl compounds, a key synthon in pyrrole synthesis. acs.org

Biosynthetic routes have also been explored, where enzymatic processes can construct the pyrrole ring from precursors like N-acetylglucosamine. nih.gov Furthermore, biocatalytic systems have demonstrated the ability to produce pyrrole-2-carbaldehyde from pyrrole via enzymatic CO2 fixation, which can then be oxidized to the corresponding carboxylic acid. mdpi.com

| Precursor(s) | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1H-Pyrrole, Carbon Tetrachloride, Alcohols | Iron-containing catalysts | Alkyl 1H-pyrrole-2-carboxylates | researchgate.net |

| D-glucosamine and Pyruvic Acid | LiOH, H₂O, 100°C | Pyrrole-2-carboxylic acid | researchgate.net |

| 3-Hydroxy-2-pyrones and Primary Amines | Solvent-free (50-75°C) or aq. KOH/Methanol | N-substituted pyrrole carboxylic acids | acs.org |

| N-acetylglucosamine | Enzymatic processes | 4-acetamidepyrrole-2-carboxylic acid | nih.gov |

Esterification and Hydrolysis Pathways

The interconversion between pyrrole-2-carboxylic esters and the corresponding carboxylic acid is a fundamental step in many synthetic sequences. Pyrrole-2-carboxylate esters, often synthesized directly from pyrrole, serve as stable intermediates that can be readily hydrolyzed to the free acid when required. researchgate.net The synthesis of alkyl 1H-pyrrole-2-carboxylates can be achieved in high yields by reacting 1H-pyrrole with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst. researchgate.net

Hydrolysis of the ester to the carboxylic acid is typically accomplished under basic conditions, for example, using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidic workup. Conversely, the carboxylic acid can be converted back to an ester through Fischer esterification (reaction with an alcohol under acidic catalysis) or by first converting the acid to a more reactive derivative, such as the target acyl chloride, and then reacting it with an alcohol. pressbooks.pub

The hydrolysis of an acyl chloride back to a carboxylic acid is also a well-established transformation, highlighting the high reactivity of the acyl chloride group. orgoreview.comopenstax.org This reaction proceeds readily with water, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. orgoreview.comopenstax.org

Directed Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl Chloride

The final stage in the synthesis involves the conversion of the N-protected pyrrole-2-carboxylic acid to the corresponding acyl chloride. This transformation requires specific reagents that can replace the carboxylic acid's hydroxyl group with a chlorine atom.

Acyl Halide Formation Mechanisms

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution reaction. orgoreview.comlibretexts.org The hydroxyl group of a carboxylic acid is a poor leaving group, so it must first be converted into a better one. orgoreview.com Reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides (PCl₅, PCl₃) are employed for this purpose. pressbooks.pubchemguide.co.uk

With thionyl chloride, the carboxylic acid oxygen attacks the sulfur atom, which, after a series of steps, results in the formation of a chlorosulfite intermediate. orgoreview.com This intermediate is highly reactive, and a subsequent attack by a chloride ion displaces the leaving group (which decomposes to SO₂ and HCl gas), yielding the acyl chloride. orgoreview.comchemguide.co.uk Similarly, phosphorus pentachloride (PCl₅) reacts to form the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride. chemguide.co.uk These reactions are driven, in part, by the formation of stable, gaseous, or easily removable byproducts. chemguide.co.uk

| Reagent | Formula | Byproducts | Reference |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | pressbooks.pubchemguide.co.ukcommonorganicchemistry.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | commonorganicchemistry.comresearchgate.net |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | pressbooks.pubchemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | pressbooks.pubchemguide.co.uk |

Optimized Reaction Conditions and Reagent Selection

The selection of the chlorinating agent and reaction conditions is critical for achieving a high yield of the desired acyl chloride without unwanted side reactions. Thionyl chloride is a common and effective choice, often used as both the reagent and the solvent at reflux temperatures. commonorganicchemistry.com For substrates sensitive to high temperatures or strongly acidic conditions, oxalyl chloride is a milder alternative. commonorganicchemistry.com The reaction with oxalyl chloride is typically performed at or below room temperature in an inert solvent like dichloromethane (B109758) (DCM) and is often catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com

In the specific context of N-protected pyrroles, research has shown that the direct synthesis of 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride is possible. One reported method involves the AlCl₃-catalyzed reaction of 1-(phenylsulfonyl)pyrrole (B93442) with oxalyl chloride. researchgate.net This Friedel-Crafts type reaction directly introduces the chlorocarbonyl group at the 2-position of the pyrrole ring, bypassing the need to isolate the corresponding carboxylic acid intermediate. researchgate.net The choice of the Lewis acid catalyst is crucial in this reaction, as it can influence the regioselectivity of the acylation. researchgate.netcdnsciencepub.com

N-Protection Strategies in Pyrrole Chemistry

The pyrrole ring is electron-rich and highly reactive towards electrophiles, which can lead to polymerization or a lack of regioselectivity in substitution reactions. nih.gov Therefore, the introduction of an electron-withdrawing protecting group on the pyrrole nitrogen is a crucial strategy to modulate its reactivity and direct substitution to a specific position. nih.govresearchgate.net

Sulfonyl groups, such as phenylsulfonyl and tosyl, are among the most common and effective protecting groups for the pyrrole nitrogen. researchgate.net The strong electron-withdrawing nature of the phenylsulfonyl group significantly reduces the nucleophilicity of the pyrrole ring, making it more stable and allowing for a wider range of reactions to be performed with greater control. researchgate.netorganic-chemistry.org This deactivation makes reactions like Friedel-Crafts acylation, which might otherwise fail or give complex mixtures, feasible and regioselective. researchgate.net The 1-(phenylsulfonyl) group serves as both a blocking and a directing group in various organic syntheses.

While other protecting groups like N-alkoxycarbonyl (e.g., N-Boc) are also used, N-sulfonyl protection can endow the pyrrole with distinct reactivity. nih.govorganic-chemistry.orgnih.gov For instance, N-sulfonyl pyrroles tend to undergo acylation at the 3-position under certain Friedel-Crafts conditions, whereas N-alkoxycarbonyl pyrroles can be selectively acylated at the 2-position. organic-chemistry.org However, specific conditions, such as the use of oxalyl chloride with an AlCl₃ catalyst, have been developed to achieve 2-acylation even on 1-(phenylsulfonyl)pyrrole. researchgate.net

The Role of the Phenylsulfonyl Group as a Protecting and Directing Group

The 1-(phenylsulfonyl) group serves a dual purpose in the synthesis of substituted pyrroles. sigmaaldrich.com Firstly, it acts as an effective N-protecting or blocking group. researchgate.net By replacing the acidic N-H proton of the pyrrole, it prevents unwanted side reactions at the nitrogen atom, such as deprotonation or N-acylation, under the basic or electrophilic conditions often employed in subsequent steps.

Secondly, and more significantly, the phenylsulfonyl group functions as a powerful directing group, altering the typical regioselectivity of electrophilic substitution on the pyrrole ring. researchgate.net Pyrrole itself typically undergoes electrophilic attack preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. stackexchange.com However, the electron-withdrawing nature of the phenylsulfonyl group deactivates the pyrrole ring and modifies its electronic properties, enabling controlled substitution at either the C2 or C3 (β) position. researchgate.netresearchgate.net This control is particularly valuable for the synthesis of 3-substituted pyrroles, which are otherwise challenging to prepare via direct electrophilic substitution. researchgate.netcdnsciencepub.comnih.gov The ability to direct acylation specifically to the C3-position has been a significant application of this group. cdnsciencepub.com

Methods for Phenylsulfonyl Group Introduction

The introduction of the phenylsulfonyl group onto the pyrrole nitrogen is typically achieved through N-sulfonylation. A highly efficient and convenient method employs phase-transfer catalysis. cdnsciencepub.comchemicalbook.com In this procedure, pyrrole is reacted with benzenesulfonyl chloride in a biphasic system, commonly dichloromethane and a 50% aqueous sodium hydroxide solution. cdnsciencepub.comchemicalbook.com A phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, is used to facilitate the transfer of the pyrrolide anion from the aqueous phase to the organic phase, where it reacts with the benzenesulfonyl chloride. chemicalbook.com This method is advantageous for its operational simplicity, high yields (often exceeding 80%), and scalability. cdnsciencepub.com

The general reaction is as follows: Pyrrole + Benzenesulfonyl Chloride → 1-(Phenylsulfonyl)pyrrole + HCl

A typical laboratory preparation involves stirring a mixture of pyrrole, dichloromethane, tetrabutylammonium hydrogen sulfate, and aqueous sodium hydroxide while adding benzenesulfonyl chloride. cdnsciencepub.comchemicalbook.com After several hours at room temperature, the reaction is complete, and the desired 1-(phenylsulfonyl)pyrrole can be isolated from the organic phase. chemicalbook.com

Regioselective Functionalization of 1-(Phenylsulfonyl)pyrroles

The strategic functionalization of 1-(phenylsulfonyl)pyrrole is centered on controlling the position of electrophilic attack. The phenylsulfonyl group's influence allows for selective synthesis of either 2- or 3-substituted isomers, a feat not easily achieved with unprotected pyrrole.

Site-Selective Acylation Strategies

Friedel-Crafts acylation is a key transformation for introducing carbonyl functionalities onto the pyrrole ring. For 1-(phenylsulfonyl)pyrrole, the regiochemical outcome of this reaction—whether it occurs at the C2 or C3 position—is highly dependent on the reaction conditions, particularly the choice of Lewis acid catalyst. researchgate.netnih.govcdnsciencepub.com This tunable selectivity is a cornerstone of its synthetic utility. researchgate.net

The nature of the Lewis acid employed in the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole is a critical determinant of regioselectivity. researchgate.netnih.gov A clear dichotomy is observed between strong and weak Lewis acids.

3-Acylation with Strong Lewis Acids: When a strong Lewis acid such as aluminum chloride (AlCl₃) is used, acylation occurs predominantly at the C3 position. researchgate.netnih.gov This outcome is contrary to the normal reactivity pattern of pyrroles and highlights the powerful directing effect of the N-phenylsulfonyl group under these conditions. Acetylation and benzoylation using AlCl₃ are strongly regiospecific and provide good yields of the 3-acyl derivatives. researchgate.netcdnsciencepub.com It has been proposed that with AlCl₃, the reaction may proceed through an organoaluminum intermediate, which then reacts with the acyl halide to favor substitution at the C3 position. nih.gov

2-Acylation with Weaker Lewis Acids: In contrast, employing weaker Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄), directs the acylation primarily to the C2 position. researchgate.netnih.gov This suggests that with less reactive Lewis acids, the reaction pathway shifts to favor the electronically preferred α-position, similar to traditional pyrrole chemistry.

The synthesis of 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride's precursor, 1-(phenylsulfonyl)-2-(chlorocarbonyl)pyrrole, can be achieved through an AlCl₃-catalyzed reaction with oxalyl chloride, which notably favors 2-substitution despite the use of a strong Lewis acid, illustrating that the acylating agent also plays a crucial role. researchgate.net

| Lewis Acid | Acylating Agent | Major Product | Reference |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Acetyl Chloride / Benzoyl Chloride | 3-Acylpyrrole | researchgate.netresearchgate.netnih.gov |

| Boron trifluoride etherate (BF₃·OEt₂) | Various Acyl Chlorides | 2-Acylpyrrole | researchgate.netnih.gov |

| Tin(IV) chloride (SnCl₄) | Various Acyl Chlorides | 2-Acylpyrrole | nih.gov |

| Aluminum chloride (AlCl₃) | Oxalyl Chloride | 2-(Chlorocarbonyl)pyrrole | researchgate.net |

Beyond the Lewis acid, several other factors can influence the ratio of 2-substituted versus 3-substituted isomers in the acylation of 1-(phenylsulfonyl)pyrrole.

The Acylating Agent: The structure of the electrophile is highly influential. While simple acyl chlorides with AlCl₃ give 3-substitution, certain "one-carbon" acylating agents exclusively yield 2-substituted products. researchgate.net For example, reactions using oxalyl chloride, 1,1-dichloromethyl methyl ether, and cyanogen (B1215507) bromide with AlCl₃ all result in substitution at the C2 position. researchgate.netresearchgate.netcdnsciencepub.com Similarly, Vilsmeier-Haack formylation (using DMF/POCl₃) and cyanation with chlorosulfonyl isocyanate also lead to 2-substitution. researchgate.netcdnsciencepub.com

Solvent: The reaction solvent can also affect the isomer ratio. It has been observed in some cases that changing the solvent from dichloromethane to 1,2-dichloroethane (B1671644) can improve the regioselectivity for 3-acylation when using benzoyl chloride and AlCl₃. nih.gov

Stoichiometry: The amount of Lewis acid used can also play a role. Using less than one equivalent of AlCl₃ can lead to an increase in the proportion of the 2-acyl product, suggesting that the formation of the proposed organoaluminum intermediate is crucial for high 3-selectivity. nih.gov

By carefully manipulating these factors—the Lewis acid, the acylating agent, and the solvent—chemists can achieve a high degree of control over the functionalization of the 1-(phenylsulfonyl)pyrrole scaffold, enabling the targeted synthesis of specific isomers like the precursors to 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride.

Alkylation and Other Electrophilic Substitution Regiochemistry

The 1-(phenylsulfonyl) group serves as a crucial blocking and directing group in the synthesis of substituted pyrroles. While it deactivates the pyrrole ring towards electrophilic attack, it also directs incoming electrophiles, although the regioselectivity can be highly dependent on the nature of the electrophile and the reaction conditions.

Research has shown that while acylation reactions of 1-(phenylsulfonyl)pyrrole can be strongly regiospecific, this is not a general rule for all electrophilic substitutions. cdnsciencepub.com For instance, Friedel-Crafts alkylations often result in low yields and produce mixtures of isomers. researchgate.net The ethylation and isopropylation of 1-(phenylsulfonyl)pyrrole yield mixtures of 2- and 3-substituted products. cdnsciencepub.com However, tert-butylation shows a preference for the 3-position, providing a useful route to 3-tert-butyl-1-(phenylsulfonyl)pyrrole. cdnsciencepub.com

The choice of Lewis acid catalyst also plays a pivotal role in determining the site of substitution. In acylation reactions of 1-(phenylsulfonyl)pyrrole, the use of aluminum chloride (AlCl₃) typically directs the acyl group to the 3-position. researchgate.net Conversely, employing boron trifluoride etherate (BF₃·OEt₂) as the catalyst predominantly yields the 2-acyl derivative. researchgate.net

Not all electrophilic substitutions on 1-(phenylsulfonyl)pyrrole proceed with high regioselectivity. researchgate.net However, certain "one-carbon" acylations, even in the presence of AlCl₃, exhibit exclusive substitution at the α-position (C-2). researchgate.net These include reactions with oxalyl chloride, 1,1-dichloromethyl methyl ether, and cyanogen bromide. researchgate.net Similarly, Vilsmeier formylation and cyanation with chlorosulfonyl isocyanate also lead to substitution at the C-2 position. researchgate.net

When the pyrrole ring is already substituted, the directing effects become more complex. Acylation of 3-alkyl-1-(phenylsulfonyl)pyrroles with acetyl chloride and AlCl₃ predominantly affords the 2-acetyl-4-alkyl derivatives in some cases, but in other instances, mixtures are formed where 5-substitution is the major pathway. cdnsciencepub.comresearchgate.net As the steric bulk of the 3-alkyl group increases, the amount of 2-substitution tends to decrease. cdnsciencepub.com

| Reaction | Substrate | Reagents/Catalyst | Major Product(s) | Reference |

|---|---|---|---|---|

| Acetylation | 1-(Phenylsulfonyl)pyrrole | Ac₂O / AlCl₃ | 3-Acetyl | cdnsciencepub.comresearchgate.net |

| Benzoylation | 1-(Phenylsulfonyl)pyrrole | PhCOCl / AlCl₃ | 3-Benzoyl | cdnsciencepub.com |

| Acylation | 1-(Phenylsulfonyl)pyrrole | Acyl Chloride / BF₃·OEt₂ | 2-Acyl (Predominantly) | researchgate.net |

| Formylation (Vilsmeier) | 1-(Phenylsulfonyl)pyrrole | DMF / POCl₃ | 2-Formyl | researchgate.net |

| tert-Butylation | 1-(Phenylsulfonyl)pyrrole | t-BuCl / Friedel-Crafts Catalyst | 3-tert-Butyl | cdnsciencepub.com |

| Ethylation | 1-(Phenylsulfonyl)pyrrole | EtBr / Friedel-Crafts Catalyst | Mixture of 2- and 3-ethyl | cdnsciencepub.com |

| Isopropylation | 1-(Phenylsulfonyl)pyrrole | i-PrBr / Friedel-Crafts Catalyst | Mixture of 2- and 3-isopropyl | cdnsciencepub.com |

| Acetylation | 3-Alkyl-1-(phenylsulfonyl)pyrrole | AcCl / AlCl₃ | Mixture of 5-acetyl and 2-acetyl | cdnsciencepub.com |

Rearrangement Phenomena in Acylpyrroles

A rearrangement reaction involves the migration of an atom or group within a molecule, resulting in a structural isomer. wiley-vch.dethermofisher.com In the context of acylpyrroles, particularly those bearing a phenylsulfonyl group, specific rearrangements have been observed that are synthetically useful.

One notable example is the thallium(III) nitrate (B79036) promoted rearrangement of 1-(phenylsulfonyl)-3-acetylpyrrole. researchgate.net This reaction transforms the 3-acetyl group into a pyrrolyl-3-acetic acid moiety, demonstrating a migration of the pyrrole ring. researchgate.net Such rearrangements are significant as they provide pathways to pyrrole derivatives that are otherwise difficult to access directly.

While the broader class of acyl group migrations, such as 1,2-rearrangements, are known in organic chemistry, specific documented instances directly involving 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride are not prevalent in the reviewed literature. acs.org However, the study of acid-mediated rearrangements in acylpyrroles provides a foundation for understanding potential intramolecular transformations. acs.org These reactions typically involve the movement of an acyl group from one position on the pyrrole ring to another, often driven by thermodynamic stability.

| Starting Material | Reagents/Conditions | Rearrangement Type | Product | Reference |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)-3-acetylpyrrole | Thallium(III) nitrate | Ring migration | 3-Pyrrolylacetic acid (after desulfonylation) | researchgate.net |

Reactivity and Mechanistic Studies of 1 Phenylsulfonyl 1h Pyrrole 2 Carbonyl Chloride

Fundamental Reactivity of the Acyl Chloride Moiety

The reactivity of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride is fundamentally dictated by the acyl chloride group. This functional group is one of the most reactive derivatives of carboxylic acids, primarily due to the electronic properties of the chlorine atom and its influence on the carbonyl carbon.

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This mechanism proceeds through a two-step addition-elimination process. masterorganicchemistry.comvanderbilt.edu

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This carbon bears a partial positive charge due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. libretexts.org This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgvanderbilt.edu

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The negative charge on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion is expelled as a leaving group. khanacademy.org Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. libretexts.org

Acyl chlorides are positioned at the top of the reactivity hierarchy for carboxylic acid derivatives. This high reactivity is a consequence of the stability of the leaving group and the degree of resonance stabilization of the starting material. libretexts.orgreddit.com In general, reactions that convert a more reactive carboxylic acid derivative into a less reactive one are energetically favorable. libretexts.org

The general order of reactivity is as follows: Acyl Chloride > Acid Anhydride > Thioester > Ester > Amide libretexts.org

| Carboxylic Acid Derivative | Leaving Group | Basicity of Leaving Group | Reactivity |

| Acyl Chloride | Cl⁻ | Weak Base | Very High |

| Acid Anhydride | RCOO⁻ | Weak Base | High |

| Ester | RO⁻ | Strong Base | Moderate |

| Amide | R₂N⁻ | Very Strong Base | Low |

This table provides a generalized comparison of reactivity among common carboxylic acid derivatives.

The phenylsulfonyl group on the pyrrole (B145914) nitrogen in 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride is a strong electron-withdrawing group. This effect further increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity compared to simple alkyl or aryl acyl chlorides. The poor orbital overlap between chlorine's p-orbitals and the carbonyl pi system means resonance stabilization is minimal, making the carbonyl carbon highly electrophilic and the molecule very reactive. libretexts.org In contrast, amides are the least reactive due to the excellent resonance donation from the nitrogen atom's lone pair, which stabilizes the carbonyl group. reddit.com

Reaction Pathways Involving the Pyrrole Nucleus

While the primary site of reaction is the acyl chloride, the substituted pyrrole ring plays a crucial role in directing reactions and influencing product formation.

One of the most significant applications of acyl chlorides is the formation of amides through reaction with primary or secondary amines. youtube.com This nucleophilic acyl substitution reaction is highly efficient and widely used in organic synthesis. nih.gov The reaction of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride with an amine proceeds via the addition-elimination mechanism to yield the corresponding N-substituted 1-(phenylsulfonyl)-1H-pyrrole-2-carboxamide. youtube.com

The use of highly electrophilic species like acid chlorides allows for rapid and strong activation of the carboxylic acid functionality, facilitating amide bond formation even with less reactive amines. nih.gov The phenylsulfonyl group acts as a protecting group for the pyrrole nitrogen, preventing side reactions at that position and directing substitution. researchgate.net Studies on related N-phenylsulfonylpyrrole systems show that acylation reactions can be highly regiospecific. researchgate.netresearchgate.net

In certain reactions, particularly under Friedel-Crafts conditions, the pyrrole nucleus itself can participate in further reactions. While specific studies on the dimerization of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride are not prevalent, related reactions provide insight into potential pathways. For instance, the reaction of 1-(phenylsulfonyl)pyrrole (B93442) with aroyl chlorides in the presence of aluminum chloride can lead to substitution on the pyrrole ring. researchgate.net In some cases, dipyrrolylalkanes have been identified as key intermediates in reactions involving pyrroles and carbonyl compounds, suggesting that under certain catalytic conditions, intermolecular reactions between pyrrole units can occur. researchgate.net The phenylsulfonyl group generally directs electrophilic substitution to the 3-position of the pyrrole ring. researchgate.netresearchgate.net

Derivatization Strategies from the Carbonyl Chloride Functionality

The carbonyl chloride group is a versatile handle for chemical modification, making 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride a valuable synthetic intermediate. Its high reactivity allows for the synthesis of a wide array of other carboxylic acid derivatives.

Key derivatization strategies include:

Synthesis of Esters (Alcoholysis): Reaction with alcohols yields the corresponding esters.

Synthesis of Amides (Aminolysis): As discussed, reaction with ammonia (B1221849) or primary/secondary amines produces amides. vanderbilt.edu

Synthesis of Anhydrides: Reaction with a carboxylate salt leads to the formation of an acid anhydride. vanderbilt.edu

Hydrolysis: Reaction with water will hydrolyze the acyl chloride back to the parent carboxylic acid, 1-(Phenylsulfonyl)-1H-pyrrole-2-carboxylic acid. reddit.com

Friedel-Crafts Acylation: The acyl chloride can be used as an acylating agent to introduce the 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl moiety onto an aromatic ring in the presence of a Lewis acid catalyst. researchgate.net

The conversion of the parent carboxylic acid to the acyl chloride, often achieved using reagents like oxalyl chloride or thionyl chloride, is a common first step in many synthetic sequences to activate the carboxyl group for subsequent transformations. vanderbilt.edunih.gov This activation enables the creation of diverse molecular structures built upon the 1-(phenylsulfonyl)pyrrole scaffold.

Synthesis of Pyrrole Carboxamides

The synthesis of pyrrole carboxamides from 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride proceeds through a standard nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the lone pair of electrons on the nitrogen atom of a primary or secondary amine.

The general mechanism involves the addition of the amine to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group and forming the stable amide bond. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

While specific studies detailing a library of carboxamides derived directly from 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride are not extensively documented in readily available literature, the synthesis of related N-phenylsulfonyl-1H-pyrrole picolinamides has been reported. nih.gov In these syntheses, an amino-pyrrole precursor is acylated with an acid chloride (picolinoyl chloride) to form the final amide product. nih.gov This demonstrates the feasibility and standard nature of this chemical transformation. The synthesis of various pyrrole-2-carboxamides is a common strategy in the development of biologically active compounds, including potential enzyme inhibitors. nih.gov

Table 1: Illustrative Synthesis of a Pyrrole Carboxamide

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride | Primary/Secondary Amine (R-NH₂) | Triethylamine | Dichloromethane (B109758) | N-alkyl/aryl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxamide |

Formation of Pyrrole Carboxylic Esters

The formation of pyrrole carboxylic esters from 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride follows a similar nucleophilic acyl substitution pathway as amide synthesis. In this case, an alcohol acts as the nucleophile. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com

This initial attack forms a tetrahedral intermediate which subsequently collapses. The chloride ion is eliminated, and a proton is lost from the oxygen atom (typically removed by a mild base like pyridine, which also neutralizes the HCl byproduct), resulting in the formation of the ester. youtube.compearson.com This reaction is generally very efficient and proceeds under mild conditions. chemguide.co.uk

The reaction is highly versatile, allowing for the synthesis of a wide range of esters by varying the alcohol used (e.g., methanol, ethanol, or more complex alcohols). This provides a straightforward method for producing various ester derivatives of 1-(phenylsulfonyl)-1H-pyrrole-2-carboxylic acid.

Table 2: General Reaction for Pyrrole Carboxylic Ester Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride | Alcohol (R-OH) | Pyridine | Diethyl ether | Alkyl/Aryl 1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate |

Diverse Amide and Polyamide Synthesis

The reactivity of 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride makes it a suitable monomer for the synthesis of more complex amides and polyamides. Polyamides containing pyrrole and imidazole (B134444) units are of significant interest as they can bind to the minor groove of DNA in a sequence-specific manner. caltech.edu

The synthesis of such polyamides often involves solid-phase synthesis techniques, where monomer units are sequentially coupled to a growing chain on a resin support. caltech.edu A typical coupling cycle involves the deprotection of the terminal amine on the growing chain, followed by the addition of the next activated carboxylic acid monomer. While specific protocols using 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride are not detailed, its high reactivity is well-suited for such coupling reactions. The synthesis would involve the reaction of the acyl chloride with a diamine in a step-growth polymerization to form a polyamide. The resulting polymer would feature the N-phenylsulfonylpyrrole unit as a recurring motif in its backbone.

Cycloaddition Reactions of Related N-Protected Pyrroles

While 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride itself is not typically a substrate for cycloaddition reactions, vinyl-substituted N-phenylsulfonylpyrroles are highly effective dienes in [4+2] cycloaddition reactions, notably the Diels-Alder reaction. These reactions provide a powerful tool for the synthesis of complex heterocyclic frameworks.

Diels-Alder Reactions of Vinyl-Substituted Pyrroles

N-protected vinylpyrroles, such as N-phenylsulfonyl-2-vinylpyrrole, can function as stable dienes in [4+2] cycloaddition reactions with electron-deficient dienophiles. researchgate.net The phenylsulfonyl protecting group is crucial as it stabilizes the otherwise reactive vinylpyrrole system. These reactions typically proceed by heating the N-protected vinylpyrrole with a suitable dienophile. researchgate.netbeilstein-journals.org

The reaction involves the concerted interaction of the 4 π-electrons of the vinylpyrrole system with the 2 π-electrons of the dienophile to form a six-membered ring. researchgate.net The regioselectivity and stereoselectivity of these reactions are often high, leading to the formation of specific isomers. For instance, the reaction of 2-vinylpyrroles with maleimides has been shown to proceed with high endo stereoselectivity. beilstein-journals.org A variety of dienophiles can be employed, including maleimides, acrylates, and acetylenic compounds. researchgate.netbeilstein-journals.org Lewis acids can also be used to promote these reactions and influence their outcomes. nih.gov

Table 3: Examples of Diels-Alder Reactions with N-Protected Vinylpyrroles

| Diene | Dienophile | Conditions | Product Type |

| N-Phenylsulfonyl-2-vinylpyrrole | Maleimide (B117702) | Thermal | Octahydropyrrolo[3,4-e]indole |

| N-Phenylsulfonyl-2-vinylpyrrole | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Thermal | Dihydroindole derivative |

| N-Benzyl-2-vinylpyrrole derivative | N-Phenylmaleimide | Xylene, 150 °C | Octahydropyrrolo[3,4-e]indole |

Data compiled from multiple sources. researchgate.netbeilstein-journals.org

Tetrahydroindole Derivatives Synthesis

The Diels-Alder reaction of N-protected 2-vinylpyrroles serves as a direct and efficient method for the synthesis of tetrahydroindole derivatives. researchgate.net The cycloaddition of the vinylpyrrole (acting as the diene) with an alkene or alkyne dienophile constructs the fused six-membered ring that is characteristic of the tetrahydroindole core.

For example, the reaction between an N-protected 2-vinylpyrrole and a dienophile like maleimide results in the formation of an octahydropyrrolo[3,4-e]indole structure. beilstein-journals.org Subsequent aromatization of the newly formed six-membered ring can then lead to the corresponding indole (B1671886) derivatives. This methodology has been established as a valuable route for accessing substituted indoles and related polycyclic systems. researchgate.net The versatility of the Diels-Alder reaction allows for the introduction of various substituents onto the tetrahydroindole skeleton by choosing appropriately substituted dienes and dienophiles. researchgate.netresearchgate.net

Advanced Applications in Complex Organic Synthesis

Building Blocks for Pyrrole-Containing Scaffolds

The pyrrole (B145914) ring is a fundamental structural motif present in a vast array of natural products and synthetic molecules of medicinal importance. biolmolchem.com The utility of 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride lies in its capacity to act as a functionalized C4N building block, providing a reliable platform for the elaboration of more complex pyrrole-containing structures.

The pyrrole scaffold is central to the structure of many alkaloids and other bioactive molecules that exhibit a wide range of pharmacological properties. biolmolchem.comresearchgate.net Compounds like Atorvastatin, used for lowering cholesterol, and the pro-insecticide Chlorfenapyr, highlight the significance of the pyrrole core in applied chemistry. biolmolchem.com

1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride functions as a key intermediate for introducing the pyrrole moiety into target molecules. The highly reactive carbonyl chloride group can readily undergo nucleophilic acyl substitution with a variety of substrates, allowing for the attachment of diverse side chains. These side chains can then be further manipulated and cyclized to form the complex ring systems characteristic of many alkaloids. The phenylsulfonyl group serves to protect the pyrrole nitrogen and modulate the reactivity of the ring during these synthetic transformations, preventing unwanted side reactions like polymerization. researchgate.netsigmaaldrich.com This strategic protection and activation make it a precursor of choice in multi-step syntheses of biologically relevant targets.

Table 1: Examples of Bioactive Molecules Containing a Pyrrole Scaffold

| Compound Name | Class | Biological Significance |

|---|---|---|

| Atorvastatin | Statin | Cholesterol-lowering drug biolmolchem.com |

| Chlorfenapyr | Pro-insecticide | Broad-spectrum insecticide and miticide biolmolchem.com |

| Sunitinib | Kinase inhibitor | Anti-cancer agent |

The development of novel therapeutic agents often relies on the synthesis of fused heterocyclic systems, where the pyrrole ring is annulated with other carbo- or heterocyclic rings. These polycyclic structures can adopt specific three-dimensional conformations that are crucial for binding to biological targets. 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride is an excellent starting material for constructing such systems.

The carbonyl chloride at the C-2 position, along with the adjacent C-3 carbon, provides two reactive sites for annulation reactions. Synthetic strategies often involve an initial acylation reaction using the carbonyl chloride, followed by an intramolecular cyclization onto the C-3 position to form a new fused ring. This approach has been utilized to access a variety of fused systems, including those containing thiazole (B1198619) and thiazine (B8601807) rings, which are of significant interest in medicinal chemistry. beilstein-journals.org For example, related pyrrole precursors are used to synthesize pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazoles, a class of compounds investigated for their potential in targeted cancer therapy. beilstein-journals.org

Table 2: Representative Fused Heterocyclic Systems Based on Pyrrole

| Fused System | Core Structure | Potential Applications |

|---|---|---|

| Pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazole | Pyrrole fused with Benzothiazole | Anti-cancer, Anticonvulsant beilstein-journals.org |

| Pyrrolo[1,2-a]pyrazine | Pyrrole fused with Pyrazine | CNS agents, Anti-cancer |

| Pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepine | Pyrrole fused with Benzodiazepine | Anti-cancer, Antibiotics |

Synthesis of Nitrogen-Containing Heterocycles

The reagent's utility extends to the targeted synthesis of specific classes of nitrogen-containing heterocycles that are known pharmacophores. Its defined reactivity allows for the regioselective construction of complex heterocyclic frameworks.

The benzimidazole (B57391) nucleus is a privileged scaffold in medicinal chemistry, found in a number of approved drugs. The synthesis of pyrrole-substituted benzimidazoles can be readily achieved using 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride. A standard and efficient method involves the condensation of the carbonyl chloride with a substituted o-phenylenediamine. The initial step is the acylation of one of the amino groups of the diamine to form an N-(2-aminophenyl)amide intermediate. Subsequent treatment with acid catalyzes an intramolecular cyclization via attack of the remaining amino group on the amide carbonyl, followed by dehydration to afford the thermodynamically stable benzimidazole ring system. This reaction sequence provides a direct and high-yielding route to 2-(1-(phenylsulfonyl)-1H-pyrrol-2-yl)-1H-benzimidazoles.

The synthesis of complex, multi-ring heterocyclic systems such as pyrrolobenzothiadiazepines represents a significant challenge in synthetic chemistry. While direct synthesis from 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride is not prominently documented, strategies for building related structures highlight a potential pathway. For instance, the synthesis of the isomeric pyrrolo[2,1-d] researchgate.netchemicalbook.commdpi.combenzothiadiazepin-7(6H)-one 5,5-dioxide has been achieved. nih.gov This synthesis involves the reaction between 2-(1H-pyrrol-1-yl)benzenesulfonamide and triphosgene. nih.gov

A plausible synthetic route employing 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride would involve its reaction with an appropriately substituted aminobenzenesulfonamide. The carbonyl chloride would acylate the amino group, creating a direct precursor for an intramolecular cyclization reaction to forge the seven-membered thiadiazepine ring, thus constructing the desired tricyclic core.

Strategic Use in Multi-Step Reaction Sequences

The synthetic power of 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride is most evident in its strategic deployment within multi-step reaction sequences, where its two key functional groups exert precise control over reactivity and regioselectivity.

The phenylsulfonyl group serves multiple critical functions. Firstly, it acts as a robust protecting group for the pyrrole nitrogen, preventing its participation in unwanted side reactions and stabilizing the otherwise sensitive pyrrole ring to acidic conditions. chemicalbook.com Secondly, it functions as a powerful electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack but also serves as a directing group. researchgate.net Research has shown that while Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole (B93442) can be directed to the C-3 position, the specific reaction with oxalyl chloride to generate the title compound proceeds with high regioselectivity at the C-2 position. researchgate.netresearchgate.net This directing effect is crucial for installing the carbonyl functionality at the desired location. The phenylsulfonyl group can typically be removed at a later stage in the synthesis to reveal the N-H pyrrole.

The carbonyl chloride group , on the other hand, is a highly reactive electrophilic handle. It provides a reliable site for introducing a wide array of substituents through reactions with various nucleophiles, including alcohols, amines, and organometallic reagents. This versatility allows for the facile construction of esters, amides, and ketones, which can serve as intermediates for further synthetic elaborations, including cyclizations and cross-coupling reactions. The controlled introduction of the C-2 carbonyl chloride, facilitated by the phenylsulfonyl directing group, followed by its diverse reactions, forms the basis of its strategic importance in synthesizing complex molecules. researchgate.net

Intermediates in Pharmaceutical and Agrochemical Synthesis

The pyrrole nucleus is a privileged scaffold found in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. Pyrrole derivatives are key components in drugs such as the cholesterol-lowering agent Atorvastatin and the agrochemical insecticide Chlorfenapyr. The functionalization of the pyrrole ring is therefore a critical aspect of the discovery and development of new bioactive agents.

1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride serves as a key intermediate for accessing a variety of these complex molecules, particularly those containing a pyrrole-2-carboxamide moiety. The acyl chloride group is highly reactive and readily undergoes nucleophilic acyl substitution with amines to form stable amide bonds. This reaction provides a direct and efficient route to a library of N-substituted pyrrole-2-carboxamides, which are under investigation for a range of therapeutic applications. For instance, pyrrolamide derivatives are known to exhibit potent antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, essential bacterial enzymes. The subject compound is a strategic precursor for creating these and other potentially bioactive molecules.

The general utility of pyrrole-2-carbonyl chloride precursors in the synthesis of bioactive compounds is well-documented. The phenylsulfonyl group on the nitrogen of 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride can be easily removed under mild alkaline hydrolysis conditions after it has served its purpose as a directing and protecting group, yielding the free N-H pyrrole derivative for further elaboration or as the final product.

Table 1: Examples of Bioactive Molecules Containing the Pyrrole-2-Carboxamide or Related Scaffolds

| Compound Class/Name | Biological Significance | Therapeutic/Agrochemical Area |

|---|---|---|

| Pyrrolamides (e.g., Distamycin) | Bind to the minor groove of DNA, exhibiting antiviral and antitumor effects. | Antiviral, Anticancer |

| Dichloro-pyrrolamide derivatives | Inhibit bacterial DNA gyrase B (GyrB) and topoisomerase IV (ParE). | Antibacterial |

| Chlorfenapyr | A pro-insecticide that disrupts mitochondrial energy production. | Agrochemical (Insecticide) |

Directed Functionalization in Complex Molecule Construction

The construction of polysubstituted pyrroles requires precise control over the regioselectivity of electrophilic substitution reactions. The inherent reactivity of the pyrrole ring typically favors substitution at the C-2 (α) position. However, the introduction of a powerful electron-withdrawing group, such as phenylsulfonyl, on the nitrogen atom significantly alters this reactivity profile. The 1-(phenylsulfonyl) group acts as a crucial directing group, allowing for selective functionalization at either the C-2 or C-3 position depending on the reaction conditions, particularly the choice of Lewis acid catalyst.

The synthesis of 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride is itself a prime example of directed functionalization. The reaction of 1-(phenylsulfonyl)pyrrole with oxalyl chloride in the presence of aluminum chloride (AlCl₃) proceeds with high regioselectivity to furnish the desired 2-substituted product. This is in contrast to many other Friedel-Crafts acylation reactions on 1-(phenylsulfonyl)pyrrole, which, under AlCl₃ catalysis, predominantly yield the 3-acyl isomer.

Interestingly, the regiochemical outcome can be steered by the choice of Lewis acid. While strong Lewis acids like AlCl₃ often favor C-3 acylation (with notable exceptions like the reaction with oxalyl chloride), weaker Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) tend to direct acylation to the C-2 position. This tunable regioselectivity is a powerful tool for synthetic chemists, enabling the preparation of specific pyrrole isomers required for the construction of complex target molecules. Once the carbonyl chloride is installed at the C-2 position, it serves as a versatile handle for introducing a wide range of functionalities through reactions with various nucleophiles, further extending its utility in the stepwise assembly of complex structures.

Table 2: Research Findings on the Regioselective Acylation of 1-(Phenylsulfonyl)pyrrole

| Reagent | Catalyst | Major Product Position | Reference(s) |

|---|---|---|---|

| Acetyl Chloride | AlCl₃ | C-3 | |

| Acetyl Chloride | BF₃·OEt₂ | C-2 | |

| Oxalyl Chloride | AlCl₃ | C-2 | |

| 1,1-Dichloromethyl methyl ether | AlCl₃ | C-2 | |

| Cyanogen (B1215507) bromide | AlCl₃ | C-2 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules.

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For derivatives of N-phenylsulfonylpyrrole, DFT studies have been utilized to understand the influence of the phenylsulfonyl group on the aromaticity and reactivity of the pyrrole (B145914) ring. acs.org

It is established that the electron-withdrawing nature of the phenylsulfonyl group significantly modulates the electron density of the pyrrole ring. acs.org DFT calculations on analogous N-sulfonylated pyrroles typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Such calculations would provide key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride This table is illustrative and based on expected values from related structures, as specific literature data for this compound is unavailable.

| Parameter | Value |

|---|---|

| N1-S1 Bond Length | ~1.65 Å |

| S1-O1 Bond Length | ~1.43 Å |

| C2-C(O) Bond Length | ~1.50 Å |

| C(O)-Cl Bond Length | ~1.79 Å |

| Pyrrole Ring Planarity | Nearly Planar |

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride dictates its reactivity. The N-phenylsulfonyl group acts as an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, it also directs the regioselectivity of such reactions. acs.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. For N-phenylsulfonylpyrroles, the phenylsulfonyl group is known to stabilize the LUMO level through weak π-bonding interactions. acs.org

Reactivity descriptors such as electrostatic potential (ESP) maps, Fukui functions, and local softness indices can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For this molecule, the carbonyl carbon would be a primary electrophilic site, while the positions on the pyrrole ring would be susceptible to electrophilic substitution, with the regioselectivity being influenced by the interplay between the directing effects of the N-sulfonyl and C2-carbonyl groups.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride This table is illustrative and based on expected values from related structures, as specific literature data for this compound is unavailable.

| Descriptor | Predicted Value/Characteristic |

|---|---|

| HOMO Energy | Lowered by electron-withdrawing groups |

| LUMO Energy | Stabilized by the N-phenylsulfonyl group |

| HOMO-LUMO Gap | Relatively large, indicating moderate stability |

| Most Electrophilic Site | Carbonyl carbon of the acyl chloride |

| Most Nucleophilic Site | Oxygen atoms of the sulfonyl and carbonyl groups |

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride are key to its interactions and reactivity.

Conformational analysis of related 2-acylpyrroles reveals the existence of stable rotameric forms (syn and anti) corresponding to the orientation of the carbonyl group relative to the pyrrole ring. The rotation around the C2-C(O) bond has a specific energy barrier. For the target molecule, additional rotational freedom exists around the N-S bond and the S-C(phenyl) bond. The dihedral angle between the pyrrole ring and the phenyl ring of the sulfonyl group is a critical conformational parameter. In similar structures, this angle is often significant, indicating a non-planar arrangement to minimize steric hindrance.

Molecular dynamics (MD) simulations could provide further insights into the conformational landscape of the molecule over time, including the flexibility of the phenylsulfonyl and carbonyl chloride groups and potential intramolecular interactions. Such simulations would model the molecule's behavior in a solvent, offering a more realistic picture of its dynamics.

Mechanistic Insights from Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.

Transition State Analysis of Key Reactions

The formation of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride itself can be studied computationally. One synthetic route involves the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole (B93442) with oxalyl chloride in the presence of a Lewis acid like AlCl₃. bath.ac.uk Transition state analysis for this reaction would involve locating the transition state structure for the electrophilic attack of the acylating agent on the pyrrole ring. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Furthermore, reactions of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride, such as nucleophilic substitution at the carbonyl carbon, can be modeled. By calculating the energy profile of the reaction pathway, including the formation of a tetrahedral intermediate, the mechanism can be elucidated.

Prediction of Regioselectivity and Reaction Outcomes

Computational models are increasingly used to predict the regioselectivity of chemical reactions. For electrophilic substitution on the 1-(phenylsulfonyl)pyrrole core, the substitution pattern is highly dependent on the nature of the electrophile and the reaction conditions. The N-phenylsulfonyl group can direct substitution to either the C2 or C3 position. The presence of the 2-carbonyl chloride group would further influence the regioselectivity of any subsequent reactions on the pyrrole ring, likely directing incoming electrophiles to the C4 position.

By comparing the activation energies for the formation of different regioisomeric products, computational chemistry can predict the major outcome of a reaction, providing valuable guidance for synthetic planning. longdom.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

While classical methods for pyrrole (B145914) synthesis like the Paal-Knorr and Hantzsch reactions remain fundamental, the future lies in the development of more sophisticated and versatile strategies. Research is increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby improving atom economy. nih.gov For N-sulfonyl pyrroles, metal-catalyzed C-H activation presents a powerful tool for introducing substituents at specific positions, a task that can be challenging using traditional electrophilic substitution. nih.gov

Furthermore, radical-based functionalization under metal-free oxidative conditions is a burgeoning area. nih.gov These methods offer alternative reactivity patterns and are often more tolerant of various functional groups. Photocatalyzed and electrochemical conditions are also being explored to drive pyrrole functionalization, providing green and efficient routes to novel derivatives. nih.gov These modern catalytic and non-catalytic approaches are critical for expanding the chemical space accessible from precursors like 1-(phenylsulfonyl)pyrrole (B93442).

Development of Catalytic Asymmetric Transformations

The synthesis of enantiomerically pure pyrrole derivatives is crucial, as stereochemistry often dictates biological activity. A significant emerging area is the development of catalytic asymmetric methods to control the stereochemistry of functionalized pyrroles. Atroposelective synthesis, which controls the stereochemistry of axially chiral biaryls, is being successfully applied to N-arylpyrroles. mdpi.com

Recent studies have demonstrated that chiral phosphoric acids can catalyze the Paal-Knorr reaction between 1,4-dicarbonyl compounds and amines to produce axially chiral N-indolizinylpyrroles and other N-arylpyrroles with excellent enantioselectivity. mdpi.comnih.gov This organocatalytic approach is highly attractive due to its mild reaction conditions and broad substrate scope. mdpi.com The development of these transformations will enable the synthesis of novel, chiral pyrrole-containing ligands and pharmacologically active molecules derived from synthons such as 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride.

Computational Design of Advanced Pyrrole Systems

The integration of computational chemistry is revolutionizing the design of new molecules. In silico techniques are becoming indispensable for predicting the properties and biological activities of novel pyrrole systems, thereby accelerating the discovery process and reducing reliance on costly and time-consuming trial-and-error experimentation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, for instance, are used to build mathematical models that correlate the structural features of pyrrole derivatives with their biological activities, such as antioxidant or enzyme inhibitory potential. mdpi.comacs.org These models help in designing new compounds with enhanced efficacy. mdpi.comnih.gov

Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how pyrrole-based ligands interact with biological targets like enzymes or receptors. nih.govarabjchem.orgnih.gov These simulations can predict binding affinities and conformations, guiding the rational design of more potent and selective inhibitors. nih.govnih.govresearchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), are also employed to calculate molecular properties, predict reaction mechanisms, and understand the electronic structure, which governs the reactivity of pyrrole derivatives. mdpi.comnih.govpolimi.it This computational-first approach allows for the pre-screening of virtual libraries and the prioritization of the most promising candidates for synthesis.

Table 1: Computational Methods in Pyrrole Derivative Design

| Computational Method | Application in Pyrrole System Design | Key Insights Provided |

| QSAR | Predicting biological activity (e.g., antioxidant, enzyme inhibition) based on molecular descriptors. mdpi.comacs.orgnih.gov | Identifies key structural features that influence activity, guiding the design of more potent analogues. |

| Molecular Docking | Simulating the binding of pyrrole derivatives into the active site of a biological target (e.g., enzyme). nih.govnih.gov | Predicts binding mode, affinity, and key intermolecular interactions (e.g., hydrogen bonds). nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of a pyrrole ligand-protein complex over time. arabjchem.orgnih.gov | Reveals conformational changes, interaction stability, and provides a more accurate estimation of binding free energy. |

| Quantum Chemistry (DFT) | Calculating electronic properties, reaction energies, and spectroscopic data. mdpi.compolimi.it | Elucidates reaction mechanisms, predicts molecular stability, and helps understand reactivity patterns. nih.gov |

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing synthetic route design. For pyrrole synthesis, this translates into the development of more sustainable and environmentally benign methodologies. Key strategies include the use of non-toxic, recoverable catalysts, performing reactions under solvent-free conditions, and employing energy-efficient techniques like microwave irradiation. nih.gov

Flow chemistry, which involves performing reactions in continuous-flow microreactors, is emerging as a powerful technology for the synthesis of pyrroles. mdpi.com This approach offers significant advantages over traditional batch processing, including enhanced safety (especially for exothermic reactions), improved reaction efficiency, higher yields, and simplified scalability from laboratory to production scale. mdpi.comnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor allows for process optimization that is often difficult to achieve in a flask. mdpi.com The integration of flow chemistry with sustainable practices, such as using green solvents or catalyst-free conditions, represents a significant step towards the environmentally responsible manufacturing of important pyrrole-based compounds. researchgate.net

Q & A

Q. What are the key synthetic routes for 1-(phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation or sulfonylation of pyrrole derivatives. For example, phosphoryl chloride (POCl₃) in DMF is a common reagent for introducing carbonyl chloride groups, as seen in analogous syntheses of pyrrole-2-carbaldehydes . Microwave-assisted methods (e.g., 400 W for 15 minutes) can enhance yields (up to 94%) by improving reaction kinetics and reducing side products . Optimization should focus on solvent choice (e.g., dry xylene for moisture-sensitive steps), stoichiometry of sulfonylation agents (e.g., phenylsulfonyl chloride), and temperature control to avoid decomposition.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- ¹H/¹³C NMR : Signals for the phenylsulfonyl group (δ ~7.36–7.99 ppm for aromatic protons) and carbonyl chloride (C=O at ~1700 cm⁻¹ in IR) .

- Mass spectrometry : Molecular ion peak at m/z 239.8 (calculated for C₁₀H₉ClNO₂S) .

- Melting point : 88–91°C (lit.) to confirm crystallinity .

- HPLC : Use a C18 column with acetonitrile/water gradients to detect impurities.

Q. What safety precautions are critical when handling this compound?

- Acute toxicity : While specific data are limited, assume oral toxicity (H302) and use PPE (gloves, goggles, fume hood) .

- Hydrolysis risk : The carbonyl chloride group reacts exothermically with water. Store under inert gas (N₂/Ar) and avoid aqueous workups unless neutralized (e.g., with 10% NaOH) .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water and seek medical attention .

Advanced Research Questions

Q. How does the electron-withdrawing phenylsulfonyl group influence reactivity in nucleophilic acyl substitution?

The phenylsulfonyl moiety enhances electrophilicity at the carbonyl carbon by withdrawing electron density via resonance. This facilitates reactions with amines (to form amides) or alcohols (to form esters). For example, in peptide coupling, this compound shows higher reactivity than non-sulfonylated analogs, but may require careful stoichiometry to avoid overactivation . Kinetic studies using in situ IR can monitor reaction progress and optimize catalyst loading (e.g., DMAP for esterification).

Q. What strategies resolve contradictions in spectroscopic data during functionalization?

Discrepancies in NMR/IR spectra (e.g., unexpected shifts due to rotamers or solvent effects) can be addressed by:

- Variable-temperature NMR : To identify dynamic processes (e.g., hindered rotation around the sulfonyl group) .

- DFT calculations : Compare computed vs. experimental spectra to confirm structural assignments .

- Cross-validation : Use HSQC/HMBC NMR to trace coupling between protons and carbons in complex derivatives .

Q. How can this compound serve as a precursor for bioactive heterocycles?

It is a versatile intermediate in synthesizing:

- Antimicrobial agents : React with hydrazines to form pyrazole derivatives, which show activity against S. aureus (MIC ≤ 8 µg/mL) .

- Kinase inhibitors : Coupling with aminopyrimidines yields compounds targeting EGFR or VEGFR2 .

- Fluorescent probes : Functionalization with dansyl chloride or BODIPY groups enables cellular imaging applications .

Methodological Considerations

Q. What are best practices for optimizing reaction scalability without compromising yield?

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .

- Catalyst recycling : Immobilize Pd catalysts on silica for Suzuki couplings to reduce metal leaching .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier separation .

Q. How to troubleshoot low yields in amide bond formation using this reagent?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。